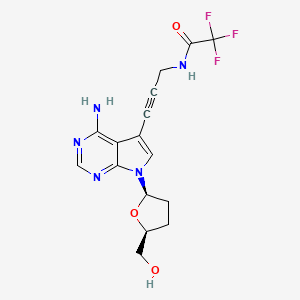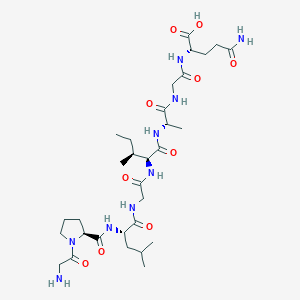
Gplgiagq
描述
GPLGIAGQ is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). This compound is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for MMP2-triggered tumor targeting . It has applications in photodynamic therapy (PDT) as a unique MMP2-targeted photosensitizer .
准备方法
Synthetic Routes and Reaction Conditions
GPLGIAGQ is synthesized by modifying the peptide sequence this compound-NH2 (GQ8) with Pluronic P123 (P123) to obtain P123-GQ8 (PG). This is then used to construct MMP2/9-triggered-release micelles . The preparation involves the use of solvents such as DMSO, PEG300, and Tween 80, and the mixture is clarified at each step to ensure proper formulation .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
化学反应分析
Types of Reactions
GPLGIAGQ undergoes cleavage by MMP2, which is a type of proteolytic reaction. This cleavage is crucial for its function as a stimulus-sensitive linker in nanocarriers .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include solvents like DMSO, PEG300, and Tween 80. The conditions typically involve maintaining the mixture at low temperatures to ensure stability .
Major Products Formed
The major product formed from the cleavage of this compound by MMP2 is the release of the active drug or photosensitizer from the nanocarrier, which then targets the tumor cells .
科学研究应用
GPLGIAGQ has a wide range of applications in scientific research:
作用机制
GPLGIAGQ exerts its effects through cleavage by MMP2. This cleavage triggers the release of the active drug or photosensitizer from the nanocarrier, allowing it to target tumor cells specifically. The molecular targets involved include the MMP2 enzyme and the tumor cells that overexpress this enzyme .
相似化合物的比较
Similar Compounds
GPLGIAGQ acetate: Another form of this compound used in similar applications.
MMP2-cleavable polypeptides: Other polypeptides that are cleavable by MMP2 and used in tumor targeting.
Uniqueness
This compound is unique due to its specific sequence that allows for precise cleavage by MMP2, making it highly effective in targeted drug delivery and photodynamic therapy .
属性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50)/t17-,18-,19-,20-,21-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMYSBCIVAVFK-PFZXUFBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


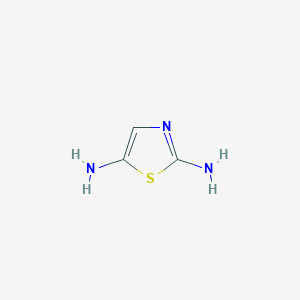
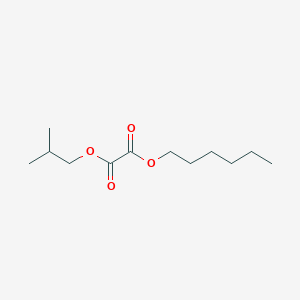

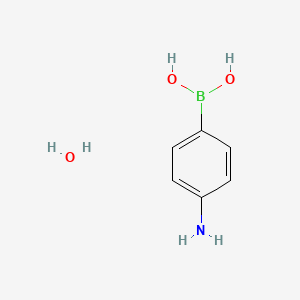
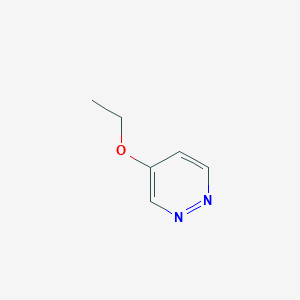
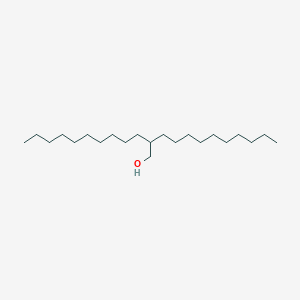



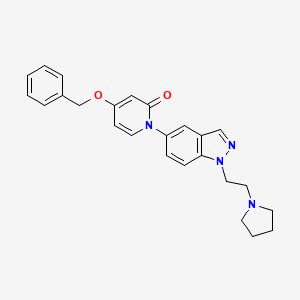
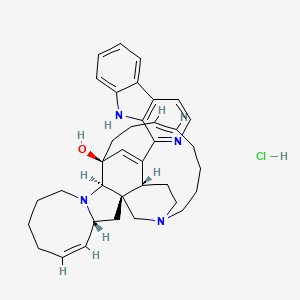
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)
